molecular formula C17H27IN2O9 B11828220 Iodoacetyl-PEG4-NHS ester

Iodoacetyl-PEG4-NHS ester

Cat. No.: B11828220
M. Wt: 530.3 g/mol
InChI Key: ZWXHWNWXEXCATP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Iodoacetyl-PEG4-NHS ester typically involves the reaction of iodoacetic acid with PEG4 and N-hydroxysuccinimide (NHS) under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC). The reaction mixture is stirred at room temperature until the formation of the ester is complete .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure high purity and yield. The compound is then stored under specific conditions to maintain its stability and reactivity .

Chemical Reactions Analysis

Types of Reactions: Iodoacetyl-PEG4-NHS ester primarily undergoes nucleophilic substitution reactions. The iodoacetyl group reacts with sulfhydryl groups (–SH) in proteins, forming stable thioether linkages . This reaction is highly selective and occurs under physiological pH conditions.

Common Reagents and Conditions:

    Reagents: Sulfhydryl-containing compounds, such as cysteine residues in proteins.

    Conditions: Physiological pH (around 7.4), typically in aqueous buffers.

Major Products: The major product of the reaction between this compound and sulfhydryl groups is a thioether-linked conjugate. This product is stable and retains the functional properties of the original protein .

Scientific Research Applications

Iodoacetyl-PEG4-NHS ester has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Iodoacetyl-PEG4-NHS ester exerts its effects through the formation of stable thioether linkages with sulfhydryl groups in proteins. This reaction is facilitated by the iodoacetyl group, which undergoes nucleophilic substitution with the sulfhydryl group, resulting in a covalent bond. The PEG4 spacer arm provides flexibility and solubility, enhancing the overall stability and functionality of the conjugate .

Molecular Targets and Pathways: The primary molecular targets of this compound are sulfhydryl-containing proteins. The compound exploits the ubiquitin-proteasome system to selectively degrade target proteins, making it a valuable tool in the development of targeted therapies .

Comparison with Similar Compounds

Properties

Molecular Formula

C17H27IN2O9

Molecular Weight

530.3 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[(2-iodoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C17H27IN2O9/c18-13-14(21)19-4-6-26-8-10-28-12-11-27-9-7-25-5-3-17(24)29-20-15(22)1-2-16(20)23/h1-13H2,(H,19,21)

InChI Key

ZWXHWNWXEXCATP-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCNC(=O)CI

Origin of Product

United States

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